

biological activity of 5,5-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethylhexanoic acid

Cat. No.: B1274113

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of 5,5-Dimethylhexanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available scientific information regarding the biological activity of **5,5-Dimethylhexanoic acid**. Extensive searches of scientific literature and patent databases have revealed a significant lack of specific data on the biological effects of this particular molecule. Therefore, this guide also includes information on the broader class of branched-chain fatty acids to provide context, with the explicit caution that these findings should not be directly extrapolated to **5,5-Dimethylhexanoic acid**.

Introduction to 5,5-Dimethylhexanoic Acid

5,5-Dimethylhexanoic acid is a saturated, branched-chain fatty acid. Its structure is characterized by a six-carbon chain with two methyl groups attached to the fifth carbon. This structure imparts specific physicochemical properties that distinguish it from its linear counterpart, caproic acid, and other isomers of dimethylhexanoic acid.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C8H16O2	--INVALID-LINK--
Molecular Weight	144.21 g/mol	--INVALID-LINK--
CAS Number	24499-80-7	--INVALID-LINK--
Melting Point	66.5-68 °C	ECHEMI
Boiling Point	126-129 °C @ 21 Torr	ECHEMI
Density	0.928 g/cm ³	--INVALID-LINK--[1]
LogP	2.28740	--INVALID-LINK--[1]

Biological Activity of 5,5-Dimethylhexanoic Acid: A Gap in Current Knowledge

Despite its defined chemical structure, there is a notable absence of published research detailing the biological activity of **5,5-Dimethylhexanoic acid**. Comprehensive searches of prominent scientific databases have not yielded any *in vitro* or *in vivo* studies investigating its pharmacological effects, mechanism of action, or potential therapeutic applications.

This lack of data means that no specific signaling pathways, quantitative measures of efficacy (e.g., IC₅₀, EC₅₀), or detailed experimental protocols for biological assessment can be provided for this compound at this time.

Biological Context: The Broader Class of Branched-Chain Fatty Acids

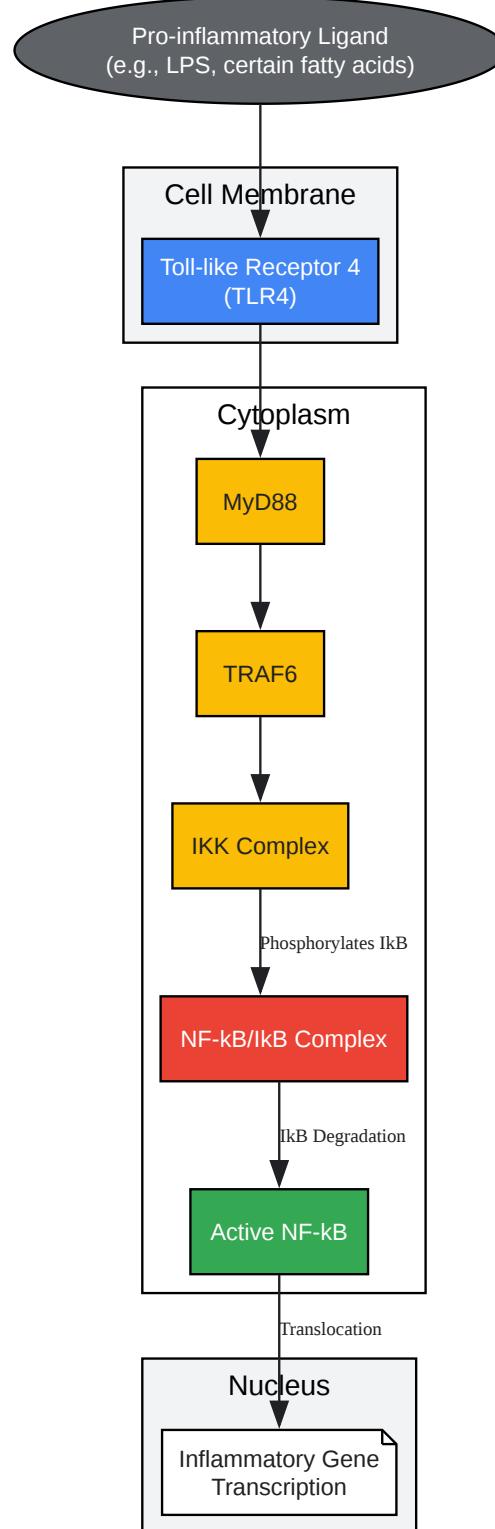
To provide a relevant biological context, this section summarizes the known activities of other branched-chain fatty acids (BCFAs). It is crucial to reiterate that these findings are not directly applicable to **5,5-Dimethylhexanoic acid**, but they offer insights into the potential roles that branched-chain structures can play in biological systems.

BCFAs are found in various natural sources and have been the subject of research for their diverse biological effects.[2][3]

Potential Biological Activities of Branched-Chain Fatty Acids:

- **Anti-inflammatory Effects:** Some BCFAs have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.[3][4][5] Fatty acids can influence inflammatory processes through various mechanisms, including the alteration of cell membrane composition and interaction with cellular receptors that control inflammatory signaling.[6][7]
- **Anticancer Properties:** Certain BCFAs have been investigated for their potential to inhibit the growth of cancer cells.[3][4]
- **Metabolic Regulation:** There is emerging evidence that BCFAs may play a role in regulating lipid metabolism and could have implications for metabolic disorders.[2][4]

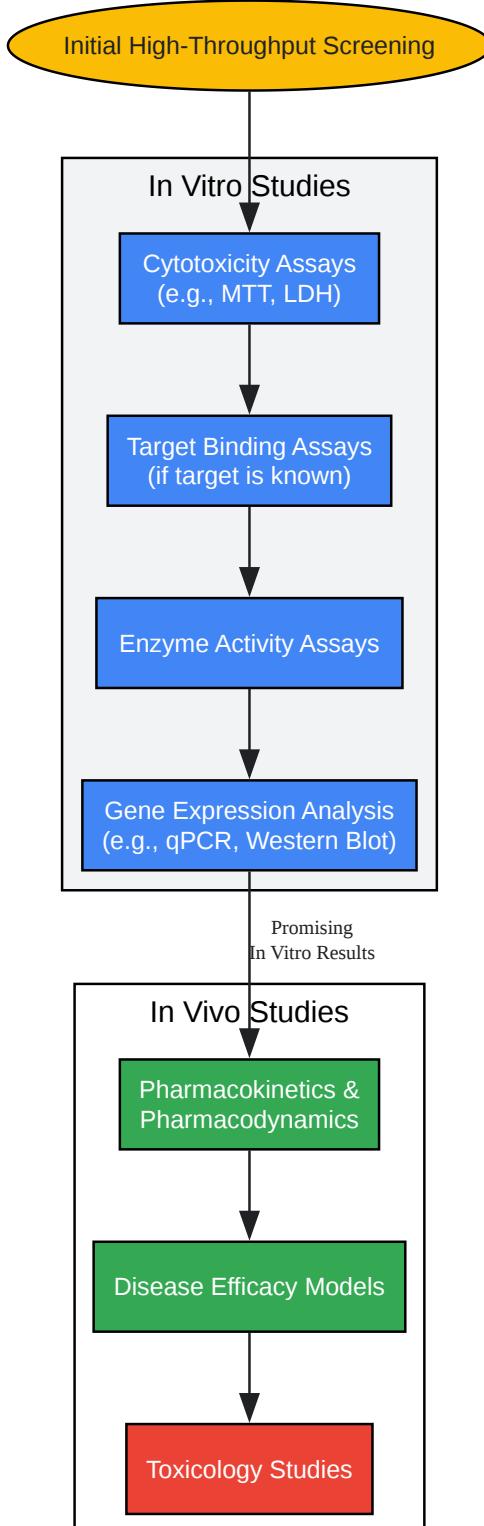
Table of Related Compounds with Known Biological Activities:


Compound	Reported Biological Activity	Important Caveat
2,5-Dimethylhexanoic acid	Suggested to have potential antimicrobial and flavoring properties.[8]	Isomer of 5,5-Dimethylhexanoic acid; biological activity can be highly dependent on the specific substitution pattern.
General Branched-Chain Fatty Acids	Exhibit a range of activities including anti-inflammatory, anticancer, and metabolic regulatory effects.[2][3][4]	This is a broad class of molecules, and the activity of a specific compound cannot be predicted from general trends.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data for **5,5-Dimethylhexanoic acid**, the following diagrams are provided as illustrative examples of how a novel fatty acid's biological activity might be investigated.

Disclaimer: The following signaling pathway is a generalized representation of an inflammatory pathway that can be modulated by certain fatty acids. It is not specific to **5,5-Dimethylhexanoic acid**.


Generalized Inflammatory Signaling Pathway Potentially Modulated by Fatty Acids

[Click to download full resolution via product page](#)

Caption: A generalized diagram of the TLR4-mediated inflammatory signaling pathway.

The workflow below outlines a typical series of experiments to characterize the biological activity of a novel compound like **5,5-Dimethylhexanoic acid**.

General Experimental Workflow for Characterizing a Novel Compound

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Experimental Protocols: General Methodologies

As there are no specific studies on **5,5-Dimethylhexanoic acid**, detailed experimental protocols for this compound cannot be provided. However, this section outlines general methodologies that would be applicable for investigating the biological activity of a novel fatty acid.

General Protocol for Cell Viability Assay (MTT Assay):

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **5,5-Dimethylhexanoic acid**) and appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for Cytokine Measurement (ELISA):

- Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with a pro-inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
- Supernatant Collection: After the incubation period, collect the cell culture supernatant.

- **ELISA Procedure:** Perform a sandwich ELISA for the cytokine of interest (e.g., TNF- α , IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
- **Absorbance Reading:** Measure the absorbance at the appropriate wavelength.
- **Quantification:** Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.

Conclusion and Future Directions

5,5-Dimethylhexanoic acid represents a molecule with defined chemical properties but an uncharacterized biological profile. The lack of available data presents an opportunity for novel research. Future investigations should focus on initial screening to identify any potential biological activities. Based on the known functions of other branched-chain fatty acids, promising areas of investigation could include its effects on inflammatory pathways, cancer cell proliferation, and metabolic processes. A systematic approach, beginning with *in vitro* assays and progressing to *in vivo* models, will be essential to elucidate the biological role, if any, of this compound. Until such studies are conducted and published, any discussion of the biological activity of **5,5-Dimethylhexanoic acid** remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,5-dimethylhexanoic acid | CAS#:24499-80-7 | Chemsoc [chemsrc.com]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]
- 6. Fatty acids and inflammation: the cutting edge between food and pharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2,5-Dimethylhexanoic acid | 90201-13-1 [smolecule.com]
- To cite this document: BenchChem. [biological activity of 5,5-Dimethylhexanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274113#biological-activity-of-5-5-dimethylhexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com